molecular formula C17H23N3O3 B2412686 Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate CAS No. 1202899-29-3

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B2412686
CAS No.: 1202899-29-3
M. Wt: 317.389
InChI Key: ZJPRNEZWJYWAPM-UHFFFAOYSA-N
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Description

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O3 and a molecular weight of 317.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit anti-acetylcholinesterase activity , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on its potential anti-acetylcholinesterase activity , it could be hypothesized that this compound might influence cholinergic neurotransmission, which plays a crucial role in memory and cognition.

Result of Action

If the compound does exhibit anti-acetylcholinesterase activity , it could potentially increase acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Preparation Methods

The synthesis of Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl piperidine with oxopiperazine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16-12-18-8-11-20(16)15-6-9-19(10-7-15)17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRNEZWJYWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202899-29-3
Record name benzyl 4-(2-oxopiperazin-1-yl)piperidine-1-carboxylate
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